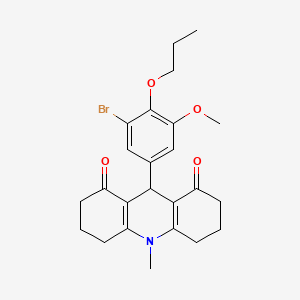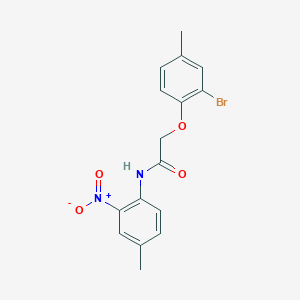![molecular formula C12H11Cl2N3O3S2 B4896788 N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B4896788.png)
N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DCMG is a thiazole-based compound that has been synthesized using various methods.
作用机制
The mechanism of action of DCMG is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. DCMG has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. DCMG has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the advantages of using DCMG in lab experiments is its ability to inhibit the activity of COX-2, which is involved in the inflammatory response. This makes it a useful tool for studying the inflammatory response in various disease models. However, one of the limitations of using DCMG in lab experiments is its potential toxicity. Careful optimization of the concentration and exposure time is required to ensure that the cells are not damaged.
未来方向
There are several future directions for the study of DCMG. One direction is to investigate its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its potential use as a diagnostic tool for cancer. Further studies are also needed to fully understand the mechanism of action of DCMG and to optimize its synthesis method to improve its yield and purity.
Conclusion:
DCMG is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. DCMG has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use as a diagnostic tool for cancer. Further studies are needed to fully understand the mechanism of action of DCMG and to optimize its synthesis method to improve its yield and purity.
合成方法
DCMG is synthesized using various methods, including the reaction of 3,4-dichlorobenzenesulfonyl chloride with thiosemicarbazide, followed by the reaction with N-methylglycine. Another method involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with thiosemicarbazide, followed by the reaction with N-methylglycine methyl ester. The synthesis of DCMG is a multi-step process that requires careful optimization to obtain the desired product.
科学研究应用
DCMG has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. DCMG has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use as a diagnostic tool for cancer.
属性
IUPAC Name |
2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O3S2/c1-17(7-11(18)16-12-15-4-5-21-12)22(19,20)8-2-3-9(13)10(14)6-8/h2-6H,7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGJOORYQXZITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC=CS1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4896730.png)

![N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4896754.png)

![4-methyl-6-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4896765.png)
![N-(4-fluorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4896769.png)
![5-[(4-chlorophenyl)sulfonyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4896777.png)
![1-{4-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B4896780.png)
![5-{5-(benzoylamino)-3-[4-(benzoylamino)phenyl]-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B4896790.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4896801.png)
![6-(2-chlorophenyl)-N-methyl-N-(3-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4896806.png)
![{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B4896813.png)
![2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide](/img/structure/B4896823.png)